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molecular formula C19H23NO5S B033051 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid CAS No. 83949-32-0

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid

Cat. No. B033051
M. Wt: 377.5 g/mol
InChI Key: NQLZTDKDXBKUGY-UHFFFAOYSA-N
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Patent
US06362182B1

Procedure details

To a stirred solution of H2SO4 (16 mL) in MeOH (400 mL), 4-phenyl-4-piperidinecarboxylic acid 4-methyl benzenesulfonate (37.7 g, 0.1 mole) was added and the mixture was stirred and refluxed for 8 hours. Excess methanol was evaporated at reduced pressure and the residue was poured into a mixture of ice and 6 N NaOH. The pH was adjusted to 10-11 by adding more 6 N NaOH and extracted with CH2Cl2 (3×150 mL). The combined CH2Cl2 extracts were dried (MgSO4) and the solvent evaporated to leave the desired product as a viscous oil. The product (20.2 g, 92%) was used without further purification.
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6]C1C=CC(S(O)(=O)=O)=CC=1.[C:17]1([C:23]2([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CO>[CH3:6][O:30][C:29]([C:23]1([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]1)=[O:31] |f:1.2|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
37.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Excess methanol was evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into a mixture of ice and 6 N NaOH
ADDITION
Type
ADDITION
Details
by adding more 6 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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